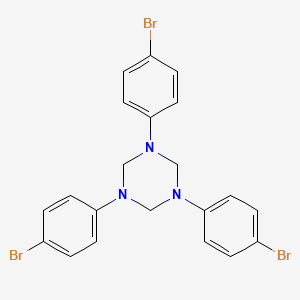

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane

Übersicht

Beschreibung

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane, also known as TPTZ, is a heterocyclic compound with a triazine ring structure. It has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Oil and Gas Industry

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane derivatives have been investigated for their potential as corrosion inhibitors, particularly in the oil and gas industry. A study by Onyeachu et al. (2020) explored the use of a similar compound, 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, for inhibiting corrosion of X60 steel in saline conditions. This research highlighted the compound's effectiveness in both static and hydrodynamic conditions, demonstrating over 97% efficiency in hydrodynamic conditions and a primarily cathodic-type inhibition mechanism (Onyeachu, Chauhan, Quraishi, & Obot, 2020).

Crystal Structure and Molecular Properties

The crystal structure and molecular properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane have been extensively studied. Chebbah et al. (2013) described the crystal structure of this compound, noting its chair conformation and the arrangement of substituents. This study provided insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its potential applications in material science and chemistry (Chebbah, Bouchemma, Bouacida, Lefrada, & Bouhenguel, 2013).

Luminescent Covalent-Organic Polymers for Explosives Detection

The compound's derivatives have been used in synthesizing luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. Xiang and Cao (2012) synthesized COPs using 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane and related compounds, demonstrating their high sensitivity and selectivity for detecting explosives like picric acid and TNT at low concentrations. This application showcases the compound's potential in security and environmental monitoring (Xiang & Cao, 2012).

Interaction and Packing in Crystalline Structures

A study by Escobar et al. (2022) explored the π-halogen interaction in the crystalline packing of 1,3,5-tris(4-bromophenyl)-1,3,5-triazin-2,4,6-trione. This research provides insights into the molecular interactionsand crystalline structure of these compounds, revealing patterns like honeycomb-shaped arrangements in the crystal. Such studies are essential for understanding the material properties and potential applications in fields like material science and nanotechnology (Escobar, Artigas, Bacho, & Trujillo, 2022).

Host Frameworks and Weak Intermolecular Interactions

The ability of triazine derivatives to form host frameworks stabilized by weak intermolecular interactions was investigated by Saha et al. (2005). Their research focused on hexagonal open frameworks formed by halogen-halogen interactions and π-stacking. This study highlights the potential of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane derivatives in designing host frameworks for various applications, including molecular recognition and encapsulation (Saha et al., 2005).

Supramolecular Assembly and Surface Interactions

Gatti et al. (2014) explored the supramolecular assembly of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane and its derivatives on different substrates. Their study provided insights into the effects of substrates and halogen atoms on the formation of two-dimensional supramolecular structures, contributing to the understanding of surface chemistry and nanotechnology applications (Gatti, Macleod, Lipton‐Duffin, Moiseev, Perepichka, & Rosei, 2014).

ChemSensor Applications

The synthesis and characterization of 1,3,5-tris(4-bromophenyl)benzene and its derivatives for potential chemsensor applications were investigated by Nguyen and Luu (2018). Their research involved synthesizing these compounds and studying their interaction with anions, showcasing their potential in developing sensors for detecting various chemical substances (Nguyen & Luu, 2018).

Electronic and Optical Properties

The electronic and optical properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane derivativeshave been a subject of interest in the field of organic electronics. Inomata et al. (2004) reported on 1,3,5-triazine derivatives being used as electron transport materials in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). Their study demonstrated that these compounds could significantly improve the performance of OLEDs, highlighting their potential in advancing display and lighting technologies (Inomata, Goushi, Masuko, Konno, Imai, Sasabe, Brown, & Adachi, 2004).

Eigenschaften

IUPAC Name |

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Br3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPRGNVDBCCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Br3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365280 | |

| Record name | 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane | |

CAS RN |

102310-99-6 | |

| Record name | 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4773656.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4773660.png)

![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4773680.png)

![3-[(4-ethoxy-3-nitrobenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4773684.png)

![7-amino-5-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4773699.png)

![5-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4773706.png)

![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4773710.png)

![7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773729.png)

![N-methyl-2-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4773731.png)

![2-[(3-methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B4773736.png)

![methyl 7-methyl-2,4-dioxo-1-phenyl-3-(4-vinylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4773743.png)

![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4773750.png)